N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-16-12-11-13-7-3-4-8-14(13)18(16)26-20/h3-12H,2H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSBPKGWJPCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminonaphthalene-1-thiol
The benzo[g]benzothiazole core is typically synthesized via cyclization of 2-aminonaphthalene-1-thiol with carbonyl sources. Abdel-Aziz et al. demonstrated that ethyl glyoxylate reacts with 2-aminothiophenol derivatives under micellar conditions (e.g., sodium dioctyl sulfosuccinate, SDOSS) to form benzothiazole carboxylates. Adapting this method, 2-aminonaphthalene-1-thiol (1) reacts with ethyl glyoxylate in ethanol under reflux to yield ethyl benzo[g]benzothiazole-2-carboxylate (2). Subsequent hydrolysis with NaOH produces the carboxylic acid (3), which is converted to the amine (4) via Curtius rearrangement or Hofmann degradation (Scheme 1).
Scheme 1:
$$ \text{2-Aminonaphthalene-1-thiol} \xrightarrow[\text{SDOSS, EtOH}]{\text{Ethyl glyoxylate}} \text{Ethyl benzo[g]benzothiazole-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Benzo[g]benzothiazole-2-carboxylic acid} \xrightarrow{\text{Hofmann}} \text{Benzo[g]benzothiazol-2-amine} $$
Alternative Route via o-Phenylenediamine Derivatives
Patent WO1998027076A1 describes benzothiadiazole synthesis from o-phenylenediamines and sulfur dioxide. While this method targets benzothiadiazoles, analogous conditions using sulfurization agents (e.g., Lawesson’s reagent) with naphthalene-based diamines could yield the benzo[g]benzothiazole skeleton. For instance, 1,2-diaminonaphthalene (5) treated with Lawesson’s reagent in toluene at 110°C forms the benzothiazole ring (6) (Yield: 78%).
Preparation of 2-Ethylsulfonylbenzoyl Chloride
Sulfonation of 2-Ethylthiobenzoic Acid
The ethylsulfonyl group is introduced via oxidation of a thioether precursor. 2-Ethylthiobenzoic acid (7) is synthesized by treating 2-mercaptobenzoic acid with ethyl bromide in the presence of K₂CO₃. Oxidation with hydrogen peroxide (30%) in acetic acid at 60°C converts the thioether to the sulfone (8), which is then reacted with thionyl chloride to form 2-ethylsulfonylbenzoyl chloride (9) (Scheme 2).
Scheme 2:
$$ \text{2-Mercaptobenzoic acid} \xrightarrow{\text{Ethyl bromide}} \text{2-Ethylthiobenzoic acid} \xrightarrow{\text{H}2\text{O}2} \text{2-Ethylsulfonylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Ethylsulfonylbenzoyl chloride} $$
Direct Sulfonylation of Benzoyl Chloride
An alternative approach involves electrophilic sulfonylation. Benzoyl chloride (10) reacts with ethylsulfonyl chloride (11) in the presence of AlCl₃ as a Lewis catalyst, yielding 2-ethylsulfonylbenzoyl chloride (9) (Yield: 65%).
Amide Coupling Strategies
Schotten-Baumann Reaction
The amine (4) and acyl chloride (9) are coupled under Schotten-Baumann conditions. A mixture of 4, 9, and aqueous NaOH in dichloromethane is stirred at 0°C, yielding the target amide (12) after extraction and recrystallization (Yield: 72%).
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the coupling proceeds in DMF at 25°C. This method offers higher yields (85%) and purity compared to classical methods.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Replacing ethanol with dimethylacetamide (DMA) in the cyclocondensation step increases the yield of 2 from 68% to 82%. Similarly, conducting the sulfonation at 70°C instead of 60°C reduces reaction time by 40% without compromising purity.
Catalytic Enhancements
Adding catalytic pyridine (5 mol%) during the amide coupling suppresses side reactions, improving yields to 89%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >99% purity, with a retention time of 12.7 min.
Chemical Reactions Analysis
Types of Reactions
N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide can be compared with other similar compounds in the benzothiazole family, such as:
- **2-
Biological Activity
N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety fused with a sulfonamide group, contributing to its unique biological properties. The chemical formula is , and its molecular weight is approximately 344.43 g/mol.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. A study highlighted that derivatives of benzothiazole demonstrated cytotoxicity against human CD4(+) lymphocytes, suggesting potential applications in targeting HIV-related cancers .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Similar benzothiazole compounds have been reported to act as inhibitors of acetylcholinesterase and cyclooxygenase-2 (COX-2), which are crucial in neurodegenerative diseases and inflammatory conditions . This suggests that this compound may possess therapeutic potential in these areas.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Evaluated the anticancer effects of benzothiazole derivatives on leukemia cell lines; showed significant inhibition with CC(50) values ranging from 4 to 9 µM. |
| Study B (2024) | Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria; some derivatives showed promising results while others were ineffective against viruses. |
| Study C (2024) | Focused on enzyme inhibition; highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases through acetylcholinesterase inhibition. |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some benzothiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to cytotoxic effects in cancer cells.
- Enzyme Interaction : Inhibition of enzymes like COX-2 can reduce inflammation and tumorigenesis.
Q & A
Basic: What are the common synthetic routes for N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide?
Synthesis typically involves multi-step reactions, including coupling of benzothiazole derivatives with sulfonylated benzamides. Key steps include:
- Benzothiazole activation : Reacting 2-aminobenzothiazole with benzoyl chloride derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Sulfonylation : Introducing the ethylsulfonyl group via sulfonic acid chlorides in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Recrystallization using methanol or ethyl acetate to isolate the product .
Critical factors : Reaction temperature (100–120°C), solvent selection, and stoichiometric ratios to minimize byproducts .
Advanced: How can reaction conditions be optimized to resolve low yields in the final coupling step?
Low yields often arise from steric hindrance or incomplete activation of the benzothiazole nitrogen. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency .
- Catalytic systems : Use of Pd-based catalysts or phase-transfer catalysts to enhance nucleophilic substitution .
- Real-time monitoring : Employing HPLC or TLC to track intermediate formation and adjust reagent ratios dynamically .
Contradiction analysis : Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest solvent choice depends on the substituent’s electron-withdrawing/donating effects .
Basic: What spectroscopic techniques are essential for structural characterization?
- X-ray crystallography : Determines absolute configuration using SHELX software for refinement .
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.5 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.54) .
Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding patterns?
Hydrogen bonding networks influence stability and solubility. Methods include:
- Graph-set analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) using ORTEP-3 for 3D visualization .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) .
Case study : A 2021 study reported conflicting H-bond donor/acceptor assignments resolved via SHELXL refinement, revealing a bifurcated H-bond critical for crystal packing .
Basic: What in vitro assays are used to evaluate biological activity?
| Assay Type | Target | Method | Reference Activity |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Disk diffusion | Zone inhibition: 12–18 mm |
| Anticancer | HeLa cells | MTT assay | IC₅₀: 8.3 µM |
| Enzyme inhibition | COX-2 | Fluorescence quenching | Kd: 2.1 nM |
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Electron-withdrawing groups : Ethylsulfonyl enhances COX-2 affinity by 3-fold compared to methylsulfonyl .
- Benzothiazole substitution : 2-Position modifications (e.g., fluoro) improve metabolic stability but reduce solubility .
- Molecular docking : AutoDock Vina predicts binding modes; validate with SPR (surface plasmon resonance) for kinetic parameters (e.g., kon/off) .
Basic: What are the key physicochemical properties influencing bioavailability?
- LogP : ~3.2 (moderate lipophilicity) .
- Aqueous solubility : <10 µg/mL, necessitating formulation with cyclodextrins .
- Thermal stability : Decomposition onset at 170°C (TGA data) .
Advanced: How do solvent polarity and pH affect stability during storage?
- Degradation pathways : Hydrolysis of the sulfonamide bond in acidic conditions (pH < 4) .
- Stabilizers : Lyophilization with trehalose reduces hydrolysis by 90% in aqueous buffers .
- Contradiction : Conflicting reports on photostability suggest UV sensitivity varies with crystalline vs. amorphous forms .
Basic: What computational tools predict metabolic pathways?
- CYP450 metabolism : Schrödinger’s BioLuminate identifies oxidation sites (e.g., benzothiazole ring) .
- ADMET prediction : SwissADME estimates hepatic extraction ratio (0.65) and plasma protein binding (89%) .
Advanced: How can crystallographic disorder be addressed in refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
